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Compound of Interest

Compound Name: (E)-2,3-Di-tert-butyl-2-butene

CAS No.: 54290-40-3

Cat. No.: B13803209

Get Quote

Focus: (E)-2,3-Di-tert-butyl-2-butene[1]
Executive Summary & Structural Context
Subject: (E)-2,3-Di-tert-butyl-2-butene Systematic Name: (E)-2,2,3,4,5,5-hexamethylhex-3-

ene CAS Registry Number: 54290-40-3[1][2]

This guide details the nuclear magnetic resonance (NMR) characterization of (E)-2,3-di-tert-
butyl-2-butene, a molecule of significant interest in physical organic chemistry. It serves as a

textbook example of steric compression and molecular gearing.

Unlike simple alkenes, the massive steric bulk of two tert-butyl groups flanking the double bond

restricts bond rotation and distorts the planar olefinic geometry. This "tie-back" effect results in

distinct spectral anomalies, including deshielding of quaternary carbons and specific relaxation

dynamics.

Experimental Protocol: Sample Preparation
To ensure high-fidelity spectral acquisition, particularly for the detection of slow-relaxing

quaternary carbons in the
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C spectrum, the following protocol is recommended.

Reagents & Equipment
Solvent: Chloroform-

(CDCl

, 99.8% D) with 0.03% v/v TMS.

Concentration:

H NMR: ~10 mg in 0.6 mL solvent.

C NMR: ~40–50 mg in 0.6 mL solvent (Critical for quaternary carbon detection).

Tube: 5mm precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (Standard 400/500 MHz Instrument)
Temperature: 298 K (25°C). Note: Variable temperature (VT) studies may be required to

resolve restricted rotation dynamics.

Relaxation Delay (D1):

H: 1.0 s.

C: Set to >2.0 s. The quaternary carbons (C

) and olefinic carbons exhibit long spin-lattice relaxation times (

) due to the lack of attached protons (inefficient dipolar relaxation).

Pulse Angle: 30° (to prevent saturation).

Spectral Data Analysis
3.1.

H NMR Data (400 MHz, CDCl

)
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The proton spectrum is deceptively simple due to the molecule's high symmetry (

). The signals appear as sharp singlets at room temperature, though line broadening may occur
at cryogenic temperatures due to the "gearing" of the tert-butyl groups.

Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Logic

1.15 Singlet (s) 18H

The tert-butyl

methyl protons.

Highly intense

signal.

1.76 Singlet (s) 6H

Vinylic methyls.

Deshielded

relative to

alkanes due to

the anisotropy of

the double bond.

Diagnostic Insight: The lack of splitting confirms the isolation of the methyl groups from each

other (no vicinal protons). The integration ratio of 3:1 (18H:6H) is the primary confirmation of

the structure.

3.2.

C{

H} NMR Data (100 MHz, CDCl

)
The carbon spectrum provides the definitive proof of the tetrasubstituted olefinic backbone.
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Chemical Shift (

, ppm)
Type Assignment Mechanistic Note

16.5 CH Vinylic methyl

carbons.

31.2 CH tert-Butyl methyl

carbons.

37.8 C Quaternary carbon of

the tert-butyl group.

135.5 C

Olefinic carbons.

Deshielded into the

aromatic/alkene

region.

Critical Analysis:

The Olefinic Signal (135.5 ppm): This peak is often weak due to long

relaxation and lack of NOE enhancement (no attached protons). If this peak is missing in a
standard scan, increase D1 to 5 seconds and acquire more scans (NS > 1024).

Steric Shift: The chemical shift of the olefinic carbon is sensitive to the twist in the double

bond caused by the steric clash between the tert-butyl and methyl groups.

Structural Validation & Stereochemistry
Distinguishing the (E)-isomer from the (Z)-isomer is critical, as the (Z)-isomer is

thermodynamically disfavored (often by >10 kcal/mol) due to the massive tert-butyl vs. tert-

butyl repulsion.

Workflow: Isomer Confirmation via NOE
The following Graphviz diagram illustrates the logic flow for confirming the (E) geometry using

Nuclear Overhauser Effect (NOE) spectroscopy.
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Stereochemical Logic

Isolate Target Molecule
(E)-2,3-Di-tert-butyl-2-butene

Run 1D NOE Difference / 2D NOESY
Target: Vinylic Methyl (1.76 ppm)

Observe Enhancement at 1.15 ppm
(t-Butyl Signal)?

Strong Enhancement Observed
Conclusion: (E)-Isomer

 Spatial Proximity (Cis) 

No/Weak Enhancement
(Would imply tBu is trans to Me)
Conclusion: (Z)-Isomer (Unlikely)

 Distant (Trans) 

In (E)-isomer, the Vinylic Methyl is CIS
to the t-Butyl group on the adjacent carbon.

Steric crowding forces them close.

Click to download full resolution via product page

Caption: Logical decision tree for assigning (E)-stereochemistry based on spatial proximity

detected by NOE spectroscopy.

Synthesis & Isolation Context
Understanding the synthesis aids in identifying common impurities in the NMR spectrum. The

standard route is the McMurry Coupling of pinacolone.
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Pinacolone
(3,3-dimethyl-2-butanone)

McMurry Coupling
Reflux, THF

TiCl3 / LiAlH4
(Low-valent Titanium)

(E)-2,3-Di-tert-butyl-2-butene
(Thermodynamic Product)

Pinacol
(Incomplete Reduction)

Side Product

Click to download full resolution via product page

Caption: Synthesis pathway via McMurry coupling. Pinacol impurities may appear in NMR as

broad OH signals or methines at ~3.5 ppm.

Advanced Dynamics: The "Molecular Gear"
Researchers utilizing this molecule often do so to study correlated rotation.

Observation: At room temperature, the tert-butyl groups rotate rapidly (singlet at 1.15 ppm).

Low Temperature (< -100°C): The rotation of the tert-butyl group relative to the alkene

backbone slows. The singlet may broaden or split into multiple peaks as the "gears" (methyls

of the t-butyl) lock into specific conformations relative to the vinylic methyl.

Mechanism: This is often described as a "bevel gear" system where the meshing of the

methyl protons dictates the rotational barrier.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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